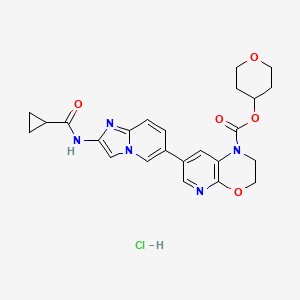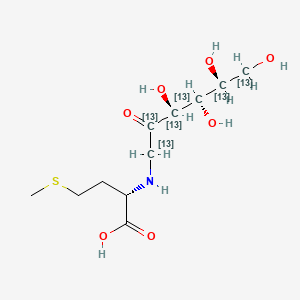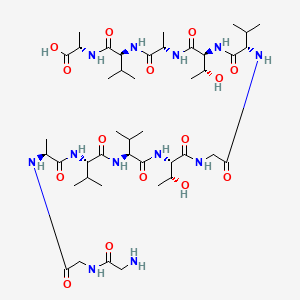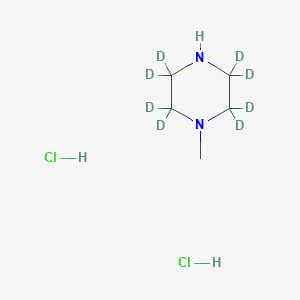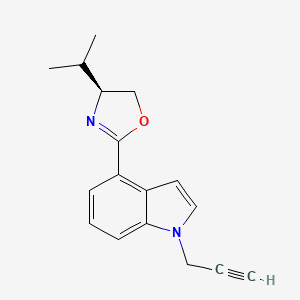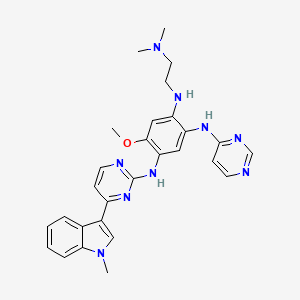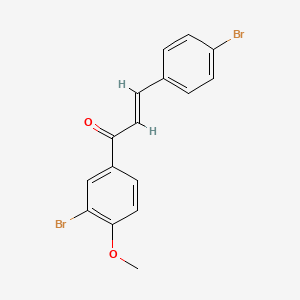
4-ethyl(1,2-13C2)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl(1,2-13C2)octanoic acid is a labeled fatty acid derivative where the carbon atoms at positions 1 and 2 are substituted with the carbon-13 isotope. This compound is a variant of 4-ethyl octanoic acid, which is known for its presence in various natural products and its applications in flavor and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl(1,2-13C2)octanoic acid typically involves the introduction of the carbon-13 isotope into the octanoic acid backbone. One common method is the use of labeled precursors in the synthesis process. For instance, starting with 1,2-13C2-labeled ethyl acetate, which undergoes a series of reactions including esterification, reduction, and subsequent chain elongation to form the desired labeled fatty acid .
Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound often involves the use of specialized reactors and controlled environments to ensure the incorporation of the isotope at specific positions. Microwave-assisted synthesis has been reported as an efficient method for producing such compounds, providing better yields and reduced reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl(1,2-13C2)octanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the carboxylic acid group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-ethyl(1,2-13C2)octanone.
Reduction: Formation of 4-ethyl(1,2-13C2)octanol.
Substitution: Formation of 4-bromoethyl(1,2-13C2)octanoic acid.
Aplicaciones Científicas De Investigación
4-Ethyl(1,2-13C2)octanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Employed in studies involving lipidomics to track the incorporation and distribution of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of fatty acid derivatives.
Mecanismo De Acción
The mechanism of action of 4-ethyl(1,2-13C2)octanoic acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon atoms allow researchers to track its transformation and interaction with molecular targets such as fatty acid synthase and acyl-CoA dehydrogenase. This helps in elucidating the pathways involved in fatty acid metabolism and energy production .
Comparación Con Compuestos Similares
4-Ethyl octanoic acid: The non-labeled counterpart of 4-ethyl(1,2-13C2)octanoic acid.
4-Methyl octanoic acid: A similar compound with a methyl group instead of an ethyl group.
Octanoic acid: The parent compound without any substitutions.
Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in isotopic labeling studies. This allows for precise tracking and analysis in metabolic and pharmacokinetic research, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
174.25 g/mol |
Nombre IUPAC |
4-ethyl(1,2-13C2)octanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/i8+1,10+1 |
Clave InChI |
PWKJMPFEQOHBAC-GAWGKFCISA-N |
SMILES isomérico |
CCCCC(CC)C[13CH2][13C](=O)O |
SMILES canónico |
CCCCC(CC)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



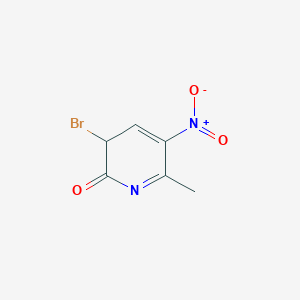
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

